molecular formula C12H21NO4 B070066 1-Boc-piperidine-3-acetic acid CAS No. 183483-09-2

1-Boc-piperidine-3-acetic acid

Cat. No. B070066
M. Wt: 243.3 g/mol
InChI Key: QZYGREZDLJVVSV-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-acetic acid is a chemical compound with the molecular formula C12H21NO4 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 1-Boc-piperidine-3-acetic acid involves several steps. One method uses N-benzyl-3-hydroxy piperidines as a starting material, which is dissolved in methyl alcohol. A palladium-carbon catalyst and tert-Butyl dicarbonates are added, and the mixture is reacted under hydrogen. The reaction is monitored using TLC, and once complete, the catalyst is filtered out. The filtrate is then evaporated, and the residue is dissolved in acetic acid ethyl and aqueous hydrochloric acid. The solution is washed with saturated sodium bicarbonate solution and salt solution, and the washing lotion is extracted with ethyl acetate. After drying, the product obtained is N-Boc-3-hydroxy piperidine .


Molecular Structure Analysis

The molecular structure of 1-Boc-piperidine-3-acetic acid consists of a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. Attached to one of the carbon atoms of the piperidine ring is a carbonyl group (C=O), which is part of the Boc (tert-butoxycarbonyl) protecting group. The Boc group is attached to the nitrogen atom of the piperidine ring. Also attached to the same carbon atom of the piperidine ring is an acetic acid group (CH2COOH) .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Boc-piperidine-3-acetic acid, can undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, a method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Physical And Chemical Properties Analysis

1-Boc-piperidine-3-acetic acid is a white to yellow low melting solid . Its molecular weight is 243.30 g/mol . The melting point is between 35 - 40 °C .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids . Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate 3 as the precursor to cyclize into D1-piperideine 4 .

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Synthesis

    • Piperidines are used as intermediates in organic synthesis . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Biosynthesis

    • In biosynthesis, D1-piperideine 4 plays a key role as a common intermediate giving rise to a variety of piperidine-based natural alkaloids . Nature uses L-lysine as a building block, enzymatically transforming it into a d-amino carbonyl intermediate 3 as the precursor to cyclize into D1-piperideine 4 .
  • Cancer Treatment

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
  • Synthesis of Alagliptin Benzoate

    • ®-3-(Boc-Amino)piperidine, which is similar to “1-Boc-piperidine-3-acetic acid”, can be used as an intermediate in the production of alagliptin, a drug used to treat type 2 diabetes .
  • Pharmacokinetics and Medicinal Chemistry

    • “1-Boc-piperidine-3-acetic acid” can be used in pharmacokinetics and medicinal chemistry studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. In medicinal chemistry, it can be used as a building block to synthesize more complex molecules .

Safety And Hazards

When handling 1-Boc-piperidine-3-acetic acid, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the significant interest in this field .

properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGREZDLJVVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399467
Record name [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-piperidine-3-acetic acid

CAS RN

183483-09-2
Record name [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid
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